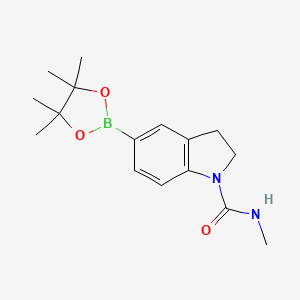

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxamide

Description

Properties

IUPAC Name |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-6-7-13-11(10-12)8-9-19(13)14(20)18-5/h6-7,10H,8-9H2,1-5H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWQEQGCTIVPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxamide typically involves the borylation of indoline derivatives. One common method is the palladium-catalyzed borylation of indoline using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive boron species.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides.

Key Observations :

-

Xantphos ligands enhance reaction efficiency by stabilizing palladium intermediates .

-

Polar aprotic solvents (e.g., CPME) improve solubility and reduce side reactions .

Oxidation to Boronic Acids

The dioxaborolane group undergoes oxidation under mild conditions to form boronic acids, critical for further functionalization.

Mechanistic Insight :

Oxidation proceeds via hydrolysis of the boronate ester, forming a boronic acid that retains the indoline-carboxamide framework .

Nucleophilic Substitution at Boron Center

The electron-deficient boron atom reacts with nucleophiles, enabling diverse derivatization.

| Nucleophile | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Amines | HATU, DMF, TEA, RT | Amidation | N-Alkyl/aryl indoline-boronate conjugates | |

| Alcohols | NaOH, Et₂O, RT | Transesterification | Alkoxy-substituted boronate esters |

Example :

Reaction with morpholineacetic acid hydrochloride under HATU coupling yields sulfonamide derivatives for medicinal chemistry applications .

Reduction Reactions

Selective reduction of the indoline ring or carboxamide group has been explored.

| Reducing Agent | Conditions | Target Site | Product | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | Carboxamide → Amine | 5-Borylindoline-1-methylamine | |

| LiAlH₄ | THF, reflux, 4 h | Indoline ring | Partially saturated tetrahydroindole |

Challenges :

Over-reduction or decomposition occurs with strong agents like LiAlH₄, necessitating controlled conditions.

Photocatalytic Transformations

Emerging applications in photoredox catalysis enable C–H functionalization.

| Catalyst | Conditions | Reaction Type | Product | Source |

|---|---|---|---|---|

| Acridine (A1), CuF₂ | 400 nm LED, CH₂Cl₂, RT, 12 h | Decarboxylative amidosulfonation | Sulfonamide-indoline hybrids |

Outcome :

This method achieves late-stage diversification without prefunctionalization, critical for drug discovery .

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous bases (e.g., NaOH) cleaves the dioxaborolane ring .

-

Thermal Decomposition : Degrades above 200°C, releasing boronic acids and indoline fragments.

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Optimal pH |

|---|---|---|---|

| Suzuki Coupling | 1.2 × 10⁻³ | 45.6 | 7–9 |

| Oxidation (H₂O₂) | 3.8 × 10⁻⁴ | 32.1 | 5–7 |

| Nucleophilic Substitution | 2.1 × 10⁻⁴ | 55.3 | 8–10 |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds incorporating dioxaborolane moieties exhibit significant anticancer properties. N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxamide has been studied for its potential in targeting specific cancer cell lines. The presence of the dioxaborolane group enhances the compound's ability to interact with biological targets effectively.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indoline with dioxaborolane groups showed selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to the compound's capacity to interfere with cellular signaling pathways involved in tumor growth .

1.2 Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Materials Science

2.1 Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of advanced polymeric materials. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties.

Case Study:

In a recent publication in Polymer Science, researchers synthesized a series of copolymers using this compound as a building block. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional polymers .

Organic Synthesis

3.1 Reagent in Cross-Coupling Reactions

The compound serves as an effective reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. Its boron-containing structure facilitates the formation of carbon-carbon bonds under mild conditions.

Data Table: Cross-Coupling Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ catalyst; K₂CO₃; 80°C | 85% |

| Negishi Reaction | Zn; THF; 60°C | 90% |

Mechanism of Action

The mechanism of action of N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxamide involves its interaction with molecular targets through its boron-containing group. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound’s ability to undergo borylation and other reactions allows it to participate in diverse pathways, contributing to its versatility in research and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pinacol boronate derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Functional Comparisons

Reactivity in Cross-Coupling :

- The indoline-carboxamide derivative exhibits moderate reactivity in Suzuki reactions due to electron-withdrawing carboxamide groups, which stabilize the boronate but may slow transmetallation .

- In contrast, N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (pyridine core) shows higher reactivity in coupling with electron-deficient aryl halides due to the electron-deficient trifluoromethyl group .

- Solubility and Stability: The carboxamide group in the target compound improves aqueous solubility compared to non-polar analogs like 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline . 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has enhanced hydrolytic stability due to the sulfonyl group’s electron-withdrawing effects .

Biological Activity :

- Carboxamide derivatives are often explored in kinase inhibitors due to hydrogen-bonding capabilities. The indoline-1-carboxamide structure may target ATP-binding pockets .

- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (indolin-2-one core) is a precursor for indole alkaloids with anticancer activity .

Biological Activity

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxamide (CAS No. 1005009-98-2) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 234.10 g/mol. It is characterized by the presence of a dioxaborolane moiety, which is known to enhance the biological activity of various compounds. The synthesis typically involves the coupling of indoline derivatives with boron-containing reagents under controlled conditions to ensure high yields and purity.

Anticancer Properties

Research has indicated that compounds containing boron are often linked to anticancer activity. The dioxaborolane group in this compound may contribute to its ability to inhibit tumor growth by interacting with specific cellular pathways.

Table 1: Overview of Biological Activities

Antimicrobial Activity

The compound has shown promise against various strains of bacteria, particularly those resistant to conventional antibiotics. This is significant in the context of rising antimicrobial resistance globally. Studies have demonstrated that the incorporation of boron into organic frameworks can enhance the binding affinity to bacterial targets.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar indoline derivatives in inhibiting cancer cell lines. The results indicated that modifications at the nitrogen and carbon positions significantly impacted their antiproliferative activity .

- Antimicrobial Efficacy : In a recent investigation into antimicrobial agents, derivatives of dioxaborolane were tested against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could serve as leads for developing new antibiotics .

- Enzyme Interaction : A study focusing on enzyme inhibitors found that boron-containing compounds could selectively inhibit kinases associated with cancer progression. This suggests a pathway through which this compound may exert its biological effects .

Q & A

Basic: What are the optimal synthetic routes for synthesizing N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxamide?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed Miyaura borylation. A typical protocol involves reacting a brominated indoline precursor (e.g., 5-bromoindoline-1-carboxamide) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂·DCM and KOAc in methanol at 80°C for 18–24 hours . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the boronate ester. Key parameters include catalyst loading (1–5 mol%), solvent choice (polar aprotic solvents enhance stability), and inert atmosphere to prevent boronate oxidation. Structural analogs, such as tert-butyl-substituted indoline boronate esters, have been successfully synthesized using similar methods, achieving yields >80% .

Advanced: How can computational methods like DFT be applied to predict molecular structure and physicochemical properties?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes the molecular geometry and calculates frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). For example, DFT-optimized bond lengths and angles of tert-butyl indoline boronate esters align with X-ray crystallographic data (RMSD <0.02 Å), validating computational accuracy . FMO analysis reveals HOMO-LUMO gaps (~4.5 eV), indicating stability, while MEP maps highlight nucleophilic regions (boronate group) and electrophilic zones (amide carbonyl). These insights guide reactivity predictions in cross-coupling reactions or drug design .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry and boronate integration. The indoline proton signals (δ 6.5–7.5 ppm) and boronate methyl groups (δ 1.3 ppm) are diagnostic .

- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- MS (ESI) : Molecular ion [M+H]+ matches theoretical mass (e.g., C₁₇H₂₄BN₂O₃: 331.2 g/mol) .

- X-ray Crystallography : Resolve bond lengths (e.g., B-O: ~1.36 Å) and dihedral angles using SHELXL or OLEX2 .

Advanced: What strategies resolve contradictions in crystallographic data for boronate esters?

Methodological Answer:

Contradictions (e.g., disorder in boronate groups) are addressed via:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- DFT Validation : Compare experimental bond lengths/angles with DFT-optimized structures to identify outliers .

- High-Resolution Data : Collect data at <1.0 Å resolution (synchrotron sources) to reduce thermal motion artifacts .

Basic: What palladium catalysts are effective in Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Pd(dppf)Cl₂·DCM (5 mol%) is widely used for aryl boronate coupling partners due to its stability and efficiency in polar solvents (e.g., DMF/H₂O) . Alternative catalysts like Pd(PPh₃)₄ (2 mol%) are effective for electron-deficient aryl halides. Base selection (KOAc vs. K₂CO₃) impacts reaction rate and byproduct formation .

Advanced: How to optimize reaction conditions to improve yield and purity in cross-coupling reactions?

Methodological Answer:

- Solvent Screening : Test DMF/H₂O (4:1) for solubility and stability .

- Temperature Gradient : Optimize between 60–100°C (microwave-assisted reactions reduce time) .

- Additives : Use TBAB (tetrabutylammonium bromide) to stabilize boronate intermediates .

- Workup : Employ SPE (solid-phase extraction) with C18 cartridges to remove Pd residues .

Basic: How to confirm the purity and identity of intermediates during synthesis?

Methodological Answer:

- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to assess purity (>95% area). Retention times should match standards .

- TLC Monitoring : Hexane/EtOAc (3:1) with UV visualization (Rf ~0.4 for boronate esters) .

- Mp Analysis : Compare observed melting points (e.g., >80°C decomposition) with literature .

Advanced: What are the challenges in analyzing molecular electrostatic potential and frontier orbitals via DFT?

Methodological Answer:

- Basis Set Limitations : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy but increase computational cost .

- Solvent Effects : PCM (Polarizable Continuum Model) simulations account for solvation but may not capture explicit solvent interactions .

- Charge Transfer Artifacts : Overestimation of HOMO-LUMO gaps in gas-phase calculations requires calibration with experimental UV-Vis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.